molecular formula C13H21N B8352910 2-Amino-5-methyl-3-phenylhexane

2-Amino-5-methyl-3-phenylhexane

Cat. No. B8352910
M. Wt: 191.31 g/mol
InChI Key: TUSUMDNSPMEKSW-UHFFFAOYSA-N
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Patent
US07423067B2

Procedure details

To a solution of 32 mg 2-azido-5-methyl-3-phenylhexane in 1 mL MeOH and 2 drops of 1.2 N HCl, 4 mg PtO2 was added and the solution was stirred under H2 atmosphere for 2 h. The reaction was filtered through a pad of CELITE diatomaceotis earth and the pad was rinsed with MeOH. The combined filtrate was concentrated to give the desired product. 1H NMR: (500 MHz, CDCl3): δ 0.86 (m, 6H), 0.99 (d, 3H), 1.25 (m, 1H), 1.54 (m, 1H), 1.77 (m, 1H), 2.73 (m, 1H), 3.19 (m, 1H), 7.2-7.4 (m, 5H).
Name
2-azido-5-methyl-3-phenylhexane
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:5])=[N+]=[N-]>CO.Cl.O=[Pt]=O>[NH2:1][CH:4]([CH:6]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:5]

Inputs

Step One
Name
2-azido-5-methyl-3-phenylhexane
Quantity
32 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C(CC(C)C)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
4 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under H2 atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of CELITE diatomaceotis earth
WASH
Type
WASH
Details
the pad was rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(C)C(CC(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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